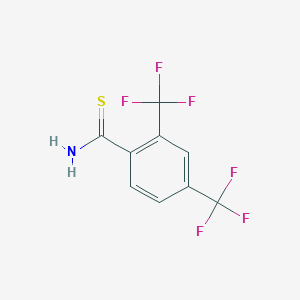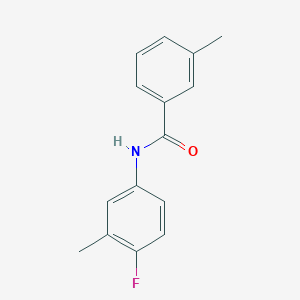
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine is a fluorinated organic compound with the molecular formula C6H10F3NS. This compound is characterized by the presence of a trifluoroethyl group attached to a tetrahydrothiophen-3-amine structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine typically involves the reaction of tetrahydrothiophen-3-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction is often catalyzed by iron porphyrin and conducted in an aqueous solution. The process involves a one-pot N–H insertion reaction via cascade diazotization and N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable building block in the synthesis of pharmaceuticals, potentially enhancing the metabolic stability and bioavailability of drug candidates.
Organic Synthesis: It serves as a versatile intermediate in various organic synthesis reactions, enabling the construction of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the trifluoroethyl group can enhance the compound’s interaction with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact pathways and molecular targets vary based on the specific application and the structure of the final compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-Trifluoroethyl)isatin ketimine: This compound also contains a trifluoroethyl group and is used in organic synthesis for its unique reactivity and stereoselectivity.
2,2,2-Trifluoroethylamine: A simpler compound that serves as a precursor in the synthesis of various trifluoroethylated derivatives.
Uniqueness
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine is unique due to its combination of a tetrahydrothiophen-3-amine structure with a trifluoroethyl group. This combination imparts specific properties, such as enhanced metabolic stability and unique reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H10F3NS |
|---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
N-(2,2,2-trifluoroethyl)thiolan-3-amine |
InChI |
InChI=1S/C6H10F3NS/c7-6(8,9)4-10-5-1-2-11-3-5/h5,10H,1-4H2 |
InChI-Schlüssel |
MWDNNYXIGPABFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


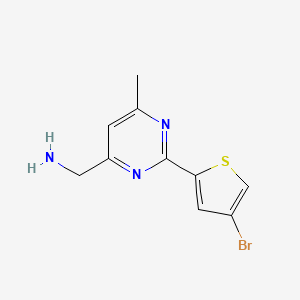
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
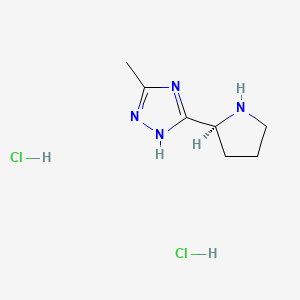
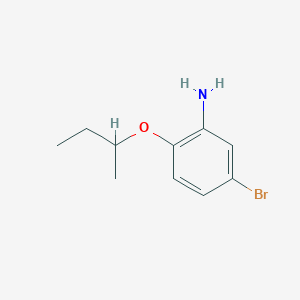
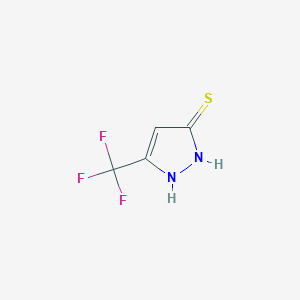
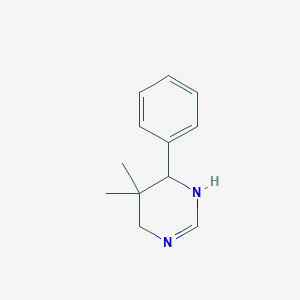

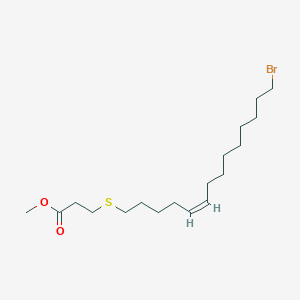
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
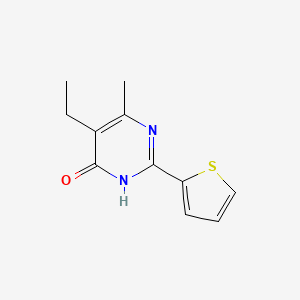
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
